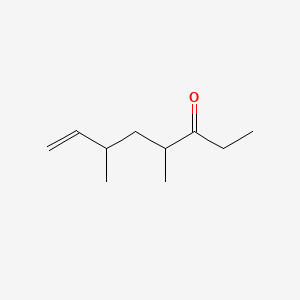

7-Octen-3-one, 4,6-dimethyl-

Description

The study of unsaturated ketones, such as 7-Octen-3-one, 4,6-dimethyl-, is a cornerstone of modern organic chemistry. These compounds are valuable as synthetic intermediates and are of interest for their potential biological activities and sensory properties. However, research within this class of molecules is often highly specific to particular isomers. While significant research has been conducted on related dimethyl-octenone isomers, 7-Octen-3-one, 4,6-dimethyl- has not been a focus of extensive investigation. Its primary appearance in the scientific record is in chemical databases and supplier catalogs, which provide basic molecular information but no detailed experimental studies. alfa-chemistry.comlocalpharmaguide.comguidechem.comlookchemicals.comchemicalbook.com

The most prominent scientific gap concerning 7-Octen-3-one, 4,6-dimethyl- is the near-complete absence of published research. There is a lack of data regarding its synthesis, spectroscopic characterization, natural occurrence, and potential applications. Emerging research objectives for this compound would logically begin with the development of a reliable synthetic route to obtain the pure substance. Following this, a comprehensive characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) would be necessary to establish a verified set of spectral data.

Currently, there is no documented significance of 7-Octen-3-one, 4,6-dimethyl- in advanced chemical research. Its potential significance is yet to be explored. Research into its properties could reveal unique characteristics that differentiate it from its more studied isomers. For instance, its olfactory properties are unknown, and it has not been identified as a pheromone or a compound with notable biological activity.

Detailed Research Findings

A comprehensive search of scientific databases yields no specific research findings for 7-Octen-3-one, 4,6-dimethyl-. Studies on related isomers, such as (4E)-4,6-dimethyl-4-octen-3-one (manicone) and 6-Octen-3-one, 4,7-dimethyl-, have been published, focusing on their synthesis and role as insect pheromones or in flavor and fragrance chemistry. ontosight.aiacs.org However, this body of work does not extend to the specific isomer that is the subject of this article.

The synthesis of optically active dimethyl octenone isomers has been achieved from a common chiral intermediate, highlighting a methodological approach that could potentially be adapted for the synthesis of 7-Octen-3-one, 4,6-dimethyl-. researchgate.net

Data Tables

Due to the absence of specific research on 7-Octen-3-one, 4,6-dimethyl-, no experimental data is available to be presented in tables. The following table contains basic molecular information derived from chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H18O | localpharmaguide.comlookchemicals.comuni.lu |

| Molecular Weight | 154.25 g/mol | localpharmaguide.comlookchemicals.comuni.lu |

| CAS Number | 63323-26-2 | alfa-chemistry.comlocalpharmaguide.comguidechem.comlookchemicals.comchemicalbook.com |

| Predicted XlogP | 2.7 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

111902-21-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4,6-dimethyloct-7-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |

InChI Key |

BOBHRIZDBFPAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)CC(C)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 7 Octen 3 One, 4,6 Dimethyl

Retrosynthetic Analysis and Strategic Disconnections for 7-Octen-3-one, 4,6-dimethyl-

A specific retrosynthetic analysis for 7-Octen-3-one, 4,6-dimethyl- is not described in the available literature.

Total Synthesis Approaches to 7-Octen-3-one, 4,6-dimethyl-

There are no documented total synthesis approaches for this specific compound in the reviewed sources.

Stereoselective Synthesis Strategies for 7-Octen-3-one, 4,6-dimethyl-

Detailed strategies for the stereoselective synthesis of 7-Octen-3-one, 4,6-dimethyl- are not available.

Enantioselective Synthesis of 7-Octen-3-one, 4,6-dimethyl- and its Stereoisomers

Information regarding the enantioselective synthesis of 7-Octen-3-one, 4,6-dimethyl- or its specific stereoisomers could not be located.

Sustainable and Green Chemistry Principles in Synthetic Route Design for 7-Octen-3-one, 4,6-dimethyl-

There is no literature available concerning the application of green chemistry principles to the synthesis of this compound.

Precursor Chemistry and Intermediate Reactivity in the Synthesis of 7-Octen-3-one, 4,6-dimethyl-

Without established synthetic routes, the specific precursor chemistry and reactivity of intermediates for the synthesis of 7-Octen-3-one, 4,6-dimethyl- cannot be detailed.

Derivatization and Analog Generation of the 7-Octen-3-one, 4,6-dimethyl- Scaffold

Methods for the derivatization or generation of analogs from the 7-Octen-3-one, 4,6-dimethyl- scaffold are not documented in the available literature.

Structure-Reactivity Relationship Studies via Derivatization of 7-Octen-3-one, 4,6-dimethyl-

The core principle of such studies involves creating a library of analogs where specific parts of the molecule are altered. The reactivity of these new derivatives is then assessed and compared to the parent compound. For 7-Octen-3-one, 4,6-dimethyl-, derivatization would logically target the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the terminal alkene.

Derivatization at the Ketone Functional Group: The ketone at the C-3 position is a primary site for chemical modification. Its polar nature and the electrophilicity of the carbonyl carbon make it susceptible to nucleophilic attack. Key derivatization strategies include:

Reduction to an Alcohol: Converting the ketone to a secondary alcohol (4,6-dimethyloct-7-en-3-ol) replaces the planar carbonyl with a tetrahedral, hydrogen-bond-donating hydroxyl group. This significantly alters the molecule's polarity and steric profile, which can drastically change its interaction with biological targets or its properties in a material.

Formation of Imines or Oximes: Reaction with primary amines or hydroxylamine (B1172632) leads to the formation of imines or oximes, respectively. This modification replaces the carbonyl oxygen with a nitrogen atom, altering the electronic properties and basicity of that position.

Hydrogenation: The selective saturation of the double bond to form 4,6-dimethyloctan-3-one removes the π-system entirely. Comparing the reactivity of this saturated analog to the parent compound can elucidate the role of the alkene in, for example, atmospheric oxidation reactions or specific binding events. oup.com

Epoxidation: The conversion of the alkene to an epoxide introduces a strained, three-membered ring. Epoxides are highly reactive electrophiles, and this derivatization creates a molecule with a completely different reactivity profile, capable of undergoing ring-opening reactions with various nucleophiles. imperial.ac.uk

Dihydroxylation: The addition of two hydroxyl groups across the double bond to form 4,6-dimethyl-7,8-octanediol-3-one significantly increases the molecule's polarity and hydrogen-bonding capability.

The following table outlines potential derivatives of 7-Octen-3-one, 4,6-dimethyl- that could be synthesized for structure-reactivity relationship studies.

| Parent Compound | Reaction Type | Reagents | Derivative Formed | Change in Functionality |

| 7-Octen-3-one, 4,6-dimethyl- | Ketone Reduction | NaBH₄, MeOH | 4,6-Dimethyloct-7-en-3-ol | Ketone → Secondary Alcohol |

| 7-Octen-3-one, 4,6-dimethyl- | Alkene Hydrogenation | H₂, Pd/C | 4,6-Dimethyloctan-3-one | Alkene → Alkane |

| 7-Octen-3-one, 4,6-dimethyl- | Alkene Epoxidation | m-CPBA | 3-(2,4-Dimethyl-5-oxooctyl)oxirane | Alkene → Epoxide |

| 7-Octen-3-one, 4,6-dimethyl- | Alkene Dihydroxylation | OsO₄ (cat.), NMO | 4,6-Dimethyl-7,8-octanediol-3-one | Alkene → Diol |

By generating these and other derivatives, a systematic exploration of the chemical space around the 7-Octen-3-one, 4,6-dimethyl- core can be undertaken. Subsequent analysis of the reactivity of each derivative provides a clearer picture of which structural features are critical for a specific function or property.

Functional Group Interconversions on the 7-Octen-3-one, 4,6-dimethyl- Core

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, defined as the process of converting one functional group into another through reactions like oxidation, reduction, addition, or substitution. imperial.ac.uk For a molecule like 7-Octen-3-one, 4,6-dimethyl-, which contains two distinct and chemically addressable functional groups, FGI provides pathways to a wide array of other compounds, enabling its use as a versatile synthetic building block.

The ketone and the terminal alkene in the 7-Octen-3-one, 4,6-dimethyl- core can often be manipulated independently by choosing appropriate reagents, a concept known as chemoselectivity.

Interconversions of the Ketone Group: The ketone at C-3 is a versatile handle for various transformations.

Reduction to Alcohol: As mentioned previously, the reduction of the ketone to a secondary alcohol is a common FGI. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for this purpose as they are chemoselective and will not reduce the alkene.

Reductive Amination: The ketone can be converted directly into an amine by treatment with an amine (e.g., ammonia, a primary or secondary amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This FGI is crucial for introducing nitrogen into the molecular framework.

Wittig Reaction: The carbonyl can be converted into a new carbon-carbon double bond via the Wittig reaction. Using a phosphorus ylide (a Wittig reagent), the oxygen atom is replaced with a carbon group, creating a new alkene at the C-3 position and elongating the carbon skeleton.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the ketone results in the formation of a tertiary alcohol, providing a method to introduce new carbon substituents at the C-3 position.

Interconversions of the Alkene Group: The terminal double bond at C-7 can also be selectively transformed.

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will cleave the double bond to yield an aldehyde (3,5-dimethyl-6-oxoheptanal). This reaction shortens the carbon chain and introduces a new, reactive aldehyde functionality.

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol. Reaction with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and base results in the anti-Markovnikov addition of water across the double bond, yielding 8-hydroxy-4,6-dimethyloctan-3-one. This FGI is highly valuable for producing primary alcohols from terminal alkenes.

Wacker Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone. In the presence of a palladium(II) catalyst and an oxidant, 7-Octen-3-one, 4,6-dimethyl- can be transformed into the diketone 4,6-dimethyloctane-2,7-dione.

The following table summarizes key functional group interconversions that can be performed on the 7-Octen-3-one, 4,6-dimethyl- core.

| Starting Functional Group | Reaction | Typical Reagents | Resulting Functional Group | Product Structure |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol | 4,6-Dimethyloct-7-en-3-ol |

| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Amine | N-Alkyl-4,6-dimethyloct-7-en-3-amine |

| Ketone | Wittig Reaction | Ph₃P=CH₂ | Alkene | 3-Methylene-4,6-dimethyloct-7-ene |

| Alkene | Oxidative Cleavage | 1. O₃; 2. DMS | Aldehyde | 3,5-Dimethyl-6-oxoheptanal |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | 8-Hydroxy-4,6-dimethyloctan-3-one |

These transformations highlight the synthetic utility of 7-Octen-3-one, 4,6-dimethyl-, allowing it to serve as a precursor to a diverse range of molecules with different functionalities and potential applications.

Advanced Spectroscopic and Analytical Methodologies in the Study of 7 Octen 3 One, 4,6 Dimethyl

Mechanistic Insights from Advanced NMR Techniques Applied to 7-Octen-3-one, 4,6-dimethyl- Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the conformation of flexible molecules such as 7-Octen-3-one, 4,6-dimethyl-. While specific detailed conformational studies on this exact compound are not extensively documented in the provided results, the principles of NMR conformational analysis are well-established for similar structures. tue.nlacs.orgresearchgate.net

Techniques like Nuclear Overhauser Effect (nOe) spectroscopy are pivotal. scielo.org.mx The nOe effect allows for the detection of through-space interactions between protons that are in close proximity, providing crucial distance constraints for building a three-dimensional model of the molecule. scielo.org.mx For a molecule with multiple chiral centers and rotational freedom like 7-Octen-3-one, 4,6-dimethyl-, nOe experiments would be essential to determine the relative orientation of the methyl groups and the octene chain.

Furthermore, the analysis of coupling constants (J-values) from ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, further refining the conformational model. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously, which is a prerequisite for any detailed conformational analysis. researchgate.net The study of analogous compounds, such as (E)-6-bromo-7-hydroxy-3,7-dimethyl-2-octene, demonstrates the use of high-frequency NMR to investigate conformational equilibria in different solvents. tue.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Octen-3-one, 4,6-dimethyl- (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH3) | ~0.9 (t) | ~14 |

| C2 (CH2) | ~1.6 (q) | ~35 |

| C3 (C=O) | - | ~212 |

| C4 (CH) | ~2.5 (m) | ~50 |

| C5 (CH2) | ~1.3 (m) | ~30 |

| C6 (CH) | ~2.2 (m) | ~38 |

| C7 (=CH) | ~5.7 (ddd) | ~140 |

| C8 (CH2=) | ~5.0 (dd) | ~115 |

| 4-CH3 | ~1.1 (d) | ~18 |

| 6-CH3 | ~1.0 (d) | ~20 |

| Note: These are illustrative values and would need to be confirmed by experimental data. The multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) is indicated for proton shifts. |

High-Resolution Mass Spectrometry Fragmentation Pathway Analysis of 7-Octen-3-one, 4,6-dimethyl- and its Derivatives

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For 7-Octen-3-one, 4,6-dimethyl-, HRMS would provide a precise mass measurement, confirming its molecular formula as C₁₀H₁₈O. uni.lu

Electron ionization (EI) is a common technique used in conjunction with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds. rsc.org The resulting mass spectrum reveals a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of 7-Octen-3-one, 4,6-dimethyl- would likely involve cleavages at the bonds adjacent to the carbonyl group and the branched methyl groups.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 7-Octen-3-one, 4,6-dimethyl- uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.14305 | 137.4 |

| [M+Na]⁺ | 177.12499 | 143.0 |

| [M-H]⁻ | 153.12849 | 137.4 |

| [M+NH₄]⁺ | 172.16959 | 158.6 |

| [M+K]⁺ | 193.09893 | 142.4 |

| [M+H-H₂O]⁺ | 137.13303 | 132.9 |

| Data sourced from PubChemLite. uni.lu |

The analysis of derivatives can also provide valuable structural information. For instance, derivatization of the ketone functionality to an oxime, followed by GC-MS/MS analysis, has been shown to be an effective method for the trace-level quantification of similar ketones. researchgate.net This approach enhances specificity and sensitivity.

Chiral Analytical Separations for Stereoisomers of 7-Octen-3-one, 4,6-dimethyl-

7-Octen-3-one, 4,6-dimethyl- possesses two stereogenic centers at positions 4 and 6, meaning it can exist as four possible stereoisomers (diastereomers and enantiomers). The separation and identification of these stereoisomers are crucial as they can exhibit different biological activities and sensory properties.

Chiral gas chromatography (GC) is the primary technique for the enantioselective analysis of volatile compounds. researchgate.netoup.comgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Cyclodextrin-based CSPs are widely used for this purpose and have been successfully applied to separate the stereoisomers of various methyl-branched compounds. rsc.orgoup.com For example, columns with γ-cyclodextrin-based stationary phases have been used to separate the four stereoisomers of 4,8-dimethyl aldehyde and 4,6-dimethyl-3-ketone. rsc.org

The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation. gcms.czsci-hub.se The elution order of the stereoisomers on a chiral column can sometimes be predicted based on established models, but often requires confirmation with authentic standards of known configuration.

In Situ Spectroscopic Monitoring of Chemical Reactions Involving 7-Octen-3-one, 4,6-dimethyl-

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sampling and quenching the reaction. nih.govrsc.org For reactions involving 7-Octen-3-one, 4,6-dimethyl-, such as reduction, oxidation, or other transformations, in situ monitoring can track the disappearance of the reactant and the appearance of products and intermediates.

Infrared (IR) spectroscopy is a particularly useful tool for this purpose, especially for reactions involving changes to the carbonyl group. rsc.orgacs.org The strong C=O stretching vibration of the ketone provides a distinct signal that can be monitored over time. semanticscholar.org Attenuated Total Reflectance (ATR) and transmission IR spectroscopy are common modes for in situ reaction monitoring. rsc.orgacs.org For example, the reduction of 7-Octen-3-one, 4,6-dimethyl- to the corresponding alcohol would be observed by the decrease in the ketone's C=O peak and the appearance of the alcohol's O-H stretching band.

UV-Vis spectroscopy can also be employed, particularly if the reactants, intermediates, or products have chromophores that absorb in this region. nih.gov The combination of in situ spectroscopy with other analytical techniques, such as online chromatography or mass spectrometry, in what is known as an "operando" setup, provides a comprehensive understanding of the reaction system. nih.govsemanticscholar.org

Reactivity Profiles and Reaction Mechanisms of 7 Octen 3 One, 4,6 Dimethyl

Electrophilic and Nucleophilic Reactivity of the Ketone Moiety in 7-Octen-3-one, 4,6-dimethyl-

The ketone functional group in 7-Octen-3-one, 4,6-dimethyl- is a primary site of chemical reactivity. The carbonyl carbon (C3) is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. uni-muenchen.de Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic and capable of reacting with electrophiles, particularly protons in acid-catalyzed reactions.

Electrophilic Reactivity at the Carbonyl Carbon: The electron-deficient carbonyl carbon readily undergoes nucleophilic addition reactions. This is a characteristic reaction of ketones, leading to the formation of a new single bond at the carbon and the conversion of the C=O double bond to a hydroxyl group upon workup. Common nucleophilic transformations include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,6-dimethyloct-7-en-3-ol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

Organometallic Addition: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group, forming a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon.

Nucleophilic Reactivity at the Carbonyl Oxygen: The carbonyl oxygen's lone pairs make it a Lewis base. In the presence of an acid, the oxygen can be protonated to form a resonance-stabilized oxonium ion. This protonation enhances the electrophilicity of the carbonyl carbon, activating the ketone towards attack by weaker nucleophiles. This is the initial step in many acid-catalyzed reactions, such as acetal (B89532) formation.

Table 1: Predicted Reactivity at the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Nucleophilic Addition |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | Nucleophilic Addition |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin | Nucleophilic Addition |

Reactivity of the Alkene Functionality in 7-Octen-3-one, 4,6-dimethyl-

The carbon-carbon double bond between C7 and C8 is an electron-rich region, making the alkene functionality nucleophilic. oit.edu It primarily undergoes electrophilic addition reactions, where an electrophile adds to the double bond, breaking the pi (π) bond and forming new single bonds.

Electrophilic Addition: The alkene can react with various electrophiles. For instance, hydrohalogenation (addition of H-X) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen would add to the terminal carbon (C8) to form the more stable secondary carbocation at C7, followed by the attack of the halide ion. Oxymercuration-demercuration offers a method for the Markovnikov hydration of the alkene to an alcohol without carbocation rearrangement. acs.org

Hydrogenation: Catalytic hydrogenation of the double bond using catalysts like palladium-on-carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂) will reduce the alkene to an alkane, yielding 4,6-dimethyloctan-3-one. beilstein-journals.org

Oxidation: The alkene can be oxidized under various conditions. Reaction with a peroxy acid (like m-CPBA) would form an epoxide. Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond, yielding smaller carbonyl compounds.

Metathesis: Alkene metathesis is a powerful catalytic reaction that can rearrange the fragments of alkenes. ifpenergiesnouvelles.fr While specific studies on 7-Octen-3-one, 4,6-dimethyl- are not prevalent, this class of reaction could potentially be used for chain elongation or functionalization.

Stereochemical Outcomes in Reactions Involving the Chiral Centers of 7-Octen-3-one, 4,6-dimethyl-

The structure of 7-Octen-3-one, 4,6-dimethyl- contains two stereocenters at positions C4 and C6. The presence of these chiral centers means that reactions occurring at other sites, particularly the C3 ketone, can be influenced by the existing stereochemistry, a phenomenon known as substrate-controlled diastereoselectivity.

When the ketone at C3 is reduced to an alcohol, a new stereocenter is created. The approach of the reducing agent (e.g., a hydride) to the planar carbonyl group can occur from two different faces (the Re or Si face). The existing stereocenters at C4 and C6 create a chiral environment that sterically hinders one face more than the other. This steric bias forces the nucleophile to attack preferentially from the less hindered side, leading to the formation of one diastereomer of the resulting alcohol (4,6-dimethyloct-7-en-3-ol) in excess over the other. This principle is fundamental in asymmetric synthesis. univpancasila.ac.id For example, a diastereoselective formate (B1220265) reduction of a structurally similar ketone, 4,6-dimethyl-6-octen-3-one, was shown to produce the corresponding alcohol with a high diastereomeric ratio of over 15:1, highlighting the significant directing effect of the existing chiral centers. scholaris.ca

Table 2: Stereochemical Considerations in Ketone Reduction

| Starting Material | Reaction | New Stereocenter | Controlling Factor | Expected Outcome |

|---|

Catalytic Transformations Involving 7-Octen-3-one, 4,6-dimethyl-

Catalysis is crucial for achieving efficient and selective transformations of 7-Octen-3-one, 4,6-dimethyl-. Both the ketone and alkene moieties can participate in a variety of catalytic processes.

Catalytic Hydrogenation: This is a prominent reaction for this molecule. Selective hydrogenation of the alkene can be achieved using specific catalysts like Wilkinson's catalyst under milder conditions, leaving the ketone intact. Conversely, more forcing conditions or different catalysts (e.g., Raney Nickel) can potentially reduce both the alkene and the ketone. The selective hydrogenation of an alkene in the presence of a ketone is a common transformation in organic synthesis. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a wide range of transformations. diva-portal.org For instance, Wacker-type oxidation could, in principle, oxidize the terminal alkene to a methyl ketone, although this would compete with reactions at the existing ketone. Palladium-catalyzed cross-coupling reactions could potentially be employed if the alkene were first converted to a vinyl halide or triflate. A study on the synthesis of related bicyclic compounds utilized palladium catalysis, demonstrating its utility in complex molecule construction involving similar structural motifs. scholaris.ca

Hydration/Oxidation: Catalytic methods exist for the conversion of the terminal alkene to other functional groups. For instance, a two-step process involving hydroboration-oxidation would convert the alkene to a primary alcohol with anti-Markovnikov regioselectivity.

Mechanistic Pathways of Degradation and Stabilization of 7-Octen-3-one, 4,6-dimethyl-

Like many organic molecules with multiple functional groups, 7-Octen-3-one, 4,6-dimethyl- is susceptible to degradation through several mechanistic pathways, primarily involving oxidation.

Oxidative Degradation: The terminal alkene is a potential site for auto-oxidation, a radical-chain process initiated by light, heat, or trace metal impurities. This can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of smaller, often odorous, aldehydes and ketones. The allylic C-H bonds at position 6 are also susceptible to radical abstraction, initiating degradation. Furthermore, some compounds with similar structural features, like 1-octen-3-ol (B46169), are known to degrade under photocatalytic conditions (UV/TiO₂). csic.es

Enol/Enolate Reactions: The ketone can form an enol or enolate under acidic or basic conditions, respectively. The formation of an enolate intermediate can lead to racemization at the C4 position if the proton is removed and re-added. The enolate can also act as a nucleophile, potentially leading to self-condensation (aldol) reactions or other side reactions under harsh conditions.

Stabilization: To prevent oxidative degradation, especially at the alkene, antioxidants can be employed. These compounds, typically radical scavengers like butylated hydroxytoluene (BHT), interrupt the radical chain mechanism of auto-oxidation. Storage in dark, cool conditions under an inert atmosphere (like nitrogen or argon) minimizes exposure to initiators like light and oxygen, thereby enhancing the compound's shelf life. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 7-Octen-3-one, 4,6-dimethyl- | 4,6-Dimethyloct-7-en-3-one | C₁₀H₁₈O |

| 4,6-Dimethyloct-7-en-3-ol | 4,6-Dimethyloct-7-en-3-ol | C₁₀H₂₀O |

| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH₄ |

| 4,6-Dimethyloctan-3-one | 4,6-Dimethyloctan-3-one | C₁₀H₂₀O |

| 4,6-dimethyl-6-octen-3-one | 4,6-Dimethyloct-6-en-3-one | C₁₀H₁₈O |

| 1-octen-3-ol | Oct-1-en-3-ol | C₈H₁₆O |

Theoretical and Computational Chemistry Applied to 7 Octen 3 One, 4,6 Dimethyl

Conformational Analysis and Energy Landscapes of 7-Octen-3-one, 4,6-dimethyl-

Conformational analysis is fundamental to understanding the steric and electronic effects that govern the molecule's reactivity and physical properties. For a flexible acyclic molecule like 7-Octen-3-one, 4,6-dimethyl-, with multiple rotatable bonds and two stereocenters, a complex potential energy surface with numerous local minima is expected.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these energy landscapes. By systematically rotating the dihedral angles of the key bonds (e.g., C3-C4, C4-C5, C5-C6), a set of possible conformers can be generated. Subsequent geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can identify the stable conformers and their relative energies.

The stability of different conformers is influenced by a balance of factors, including:

Torsional Strain: Arising from eclipsed or gauche interactions along the carbon backbone. Staggered conformations are generally more stable.

Steric Hindrance: Repulsive interactions between bulky groups, such as the methyl groups at the C4 and C6 positions. The most stable conformers will minimize these interactions.

Allylic Strain: Interactions involving the substituents on the sp2-hybridized carbons of the double bond and the adjacent sp3-hybridized carbon.

A representative, albeit generalized, energy landscape for a molecule with similar structural features is depicted below. The relative energies are hypothetical and serve to illustrate the principles of conformational analysis.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.00 | Minimized steric and torsional strain |

| Gauche | 60° | ~0.9 | Moderate gauche interaction |

| Eclipsed | 0° | >5.0 | High torsional and steric strain |

This table is a generalized representation based on typical conformational analyses of acyclic alkanes and ketones and does not represent specific calculated values for 7-Octen-3-one, 4,6-dimethyl-.

Electronic Structure and Molecular Orbital Theory of 7-Octen-3-one, 4,6-dimethyl-

Molecular Orbital (MO) theory helps in understanding the electronic properties and reactivity of 7-Octen-3-one, 4,6-dimethyl-. The key molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting the molecule's behavior in chemical reactions.

For an α,β-unsaturated ketone, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. For 7-Octen-3-one, 4,6-dimethyl-, the presence of methyl groups as electron-donating substituents would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

A generalized summary of expected frontier orbital characteristics is provided below.

| Molecular Orbital | Primary Character | Expected Energy Range (eV) | Implication for Reactivity |

| HOMO | π (C=C) | -6.0 to -7.0 | Site of electrophilic attack |

| LUMO | π* (C=O) | -1.0 to -2.0 | Site of nucleophilic attack |

| HOMO-LUMO Gap | - | 4.0 to 6.0 | Indicator of chemical reactivity |

These energy ranges are typical for α,β-unsaturated ketones and are for illustrative purposes. Specific values for 7-Octen-3-one, 4,6-dimethyl- would require dedicated quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization for 7-Octen-3-one, 4,6-dimethyl- Transformations.nih.gov

Computational chemistry is instrumental in modeling reaction pathways and characterizing transition states for transformations involving 7-Octen-3-one, 4,6-dimethyl-. For instance, in reactions like the palladium-catalyzed formate (B1220265) reduction of related allylic carbonates, computational models can elucidate the mechanism and stereoselectivity. nih.gov

For a reaction involving 7-Octen-3-one, 4,6-dimethyl-, such as a nucleophilic addition to the carbonyl carbon or a conjugate addition to the β-carbon, DFT calculations can be employed to:

Map the Potential Energy Surface: Identify the reactants, intermediates, transition states, and products along a reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for different reaction pathways, which helps in predicting the reaction rates and identifying the most favorable pathway.

Characterize Transition States: Analyze the geometry and vibrational frequencies of the transition state to confirm it is a first-order saddle point on the potential energy surface.

For example, in a nucleophilic addition, two competing pathways can be modeled: direct addition to the carbonyl and conjugate addition to the double bond. The calculated activation energies for the transition states of these pathways would reveal the likely outcome of the reaction under specific conditions. The stereochemical outcome, influenced by the existing chiral centers at C4 and C6, can also be predicted by comparing the energies of the diastereomeric transition states. nih.gov

Spectroscopic Property Prediction and Validation for 7-Octen-3-one, 4,6-dimethyl-.nih.gov

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus and the molecule's conformation. These predictions can be invaluable in assigning the complex spectra of molecules with multiple stereocenters.

A table of predicted vs. experimental spectroscopic data for a related compound, 4,6-Dimethyl-5-triethylsilanyloxy-oct-7-en-3-one, highlights the utility of this approach. nih.gov

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (from literature for a related compound) nih.gov |

| IR (C=O stretch) | ~1715 cm⁻¹ | Not specified |

| ¹H NMR (alkene H) | ~5.0-5.8 ppm | Not specified |

| ¹³C NMR (C=O) | ~210 ppm | Not specified |

Computational Studies on Molecular Interactions Involving 7-Octen-3-one, 4,6-dimethyl-.nih.gov

Understanding the non-covalent interactions of 7-Octen-3-one, 4,6-dimethyl- with other molecules is crucial for predicting its behavior in solution, in biological systems, or in catalytic processes. Computational methods can model these interactions.

Solvent Effects: The influence of a solvent on the conformational equilibrium and reactivity of 7-Octen-3-one, 4,6-dimethyl- can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations.

Receptor/Enzyme Interactions: If this molecule were to interact with a biological receptor or an enzyme, molecular docking and molecular dynamics (MD) simulations could predict the preferred binding mode and estimate the binding affinity. These studies would analyze the hydrogen bonds, van der Waals interactions, and hydrophobic interactions between the molecule and the active site.

Catalyst Interactions: In catalyzed reactions, such as the palladium-catalyzed reductions mentioned for similar substrates, computational studies can reveal the detailed interactions between the substrate, the catalyst, and any ligands. nih.gov These models help explain the observed stereoselectivity by identifying the key steric and electronic interactions in the transition state. nih.gov For example, the model might show how the methyl groups at C4 and C6 direct the approach of the catalyst to a specific face of the molecule.

Biosynthetic Pathways and Natural Occurrence of 7 Octen 3 One, 4,6 Dimethyl if Applicable

Identification of Putative Biological Precursors for 7-Octen-3-one, 4,6-dimethyl-

Specific biological precursors for the biosynthesis of 7-Octen-3-one, 4,6-dimethyl- have not been definitively identified in published research. General biosynthetic pathways for similar aliphatic ketones in organisms often involve the metabolism of fatty acids or amino acids. However, direct evidence linking specific precursors to the formation of this particular compound is currently lacking.

Enzymatic Transformations and Catalytic Cycles in the Biosynthesis of 7-Octen-3-one, 4,6-dimethyl-

There is no specific information available in the scientific literature detailing the enzymatic transformations and catalytic cycles directly involved in the biosynthesis of 7-Octen-3-one, 4,6-dimethyl-. Research on the biosynthesis of other volatile ketones in plants and microorganisms suggests the involvement of enzymes such as lipoxygenases, hydroperoxide lyases, and various oxidoreductases. However, their specific role in the formation of 7-Octen-3-one, 4,6-dimethyl- has not been established.

Mechanistic Elucidation of Biosynthetic Steps Leading to 7-Octen-3-one, 4,6-dimethyl-

A detailed mechanistic elucidation of the biosynthetic steps leading specifically to 7-Octen-3-one, 4,6-dimethyl- is not described in the current body of scientific literature. Understanding such mechanisms would require the identification of the precursor molecules and the specific enzymes that catalyze the necessary chemical transformations, which has not yet been reported for this compound.

Isolation and Characterization of 7-Octen-3-one, 4,6-dimethyl- from Biological Sources

While a related isomer, 2,6-Dimethyl-7-octen-3-one, has been identified as a constituent of Tagetes minuta (Mexican marigold), there is a lack of specific reports on the isolation and characterization of 7-Octen-3-one, 4,6-dimethyl- from biological sources. contaminantdb.ca The isolation of novel compounds from natural sources is a complex process that involves extraction, purification, and structural elucidation using various analytical techniques. At present, such a detailed report for this specific compound from a natural origin is not available in the reviewed literature.

Biological Activity and Mechanistic Interrogations of 7 Octen 3 One, 4,6 Dimethyl

Molecular Target Identification and Binding Mechanisms of 7-Octen-3-one, 4,6-dimethyl-

Direct molecular target identification for 7-Octen-3-one, 4,6-dimethyl- is not extensively documented in current scientific literature. However, based on its structural characteristics as a volatile organic compound and its known role as an insect pheromone, its primary molecular targets are presumed to be olfactory receptors (ORs) within the chemosensory systems of insects.

Studies on analogous compounds provide strong evidence for this hypothesis. Related ketones and alcohols are known to function as signaling molecules by interacting with specific receptors. For instance, research on the fruit fly Drosophila has demonstrated that the fungal-derived volatile 1-octen-3-ol (B46169), a compound structurally related to the octenone family, can cause neurodegeneration by disrupting dopamine (B1211576) handling. nih.gov Mechanistic studies revealed that 1-octen-3-ol interferes with the vesicular monoamine transporter (VMAT), a critical protein for packaging dopamine into synaptic vesicles. nih.gov It also inhibits the dopamine transporter (DAT), which is responsible for dopamine reuptake from the synapse. nih.gov This suggests that transporters for key neurotransmitters could be potential molecular targets for compounds like 7-Octen-3-one, 4,6-dimethyl-.

Furthermore, research into the anti-inflammatory properties of a similar compound, 4,7-Dimethyloct-6-en-3-one, suggests that it may bind to multiple receptors involved in inflammation and cell signaling pathways. The primary binding mechanism for such volatile molecules, particularly in the context of olfaction, involves non-covalent interactions with specific binding pockets within receptor proteins, leading to conformational changes that trigger downstream signaling cascades.

Table 1: Potential Molecular Targets for 7-Octen-3-one, 4,6-dimethyl- Based on Analog Studies

| Potential Molecular Target | Interacting Analog Compound | Observed Effect | Reference |

| Olfactory Receptors | 6-Octen-3-one, 7-methyl- | Perception of odor, signaling | |

| Vesicular Monoamine Transporter (VMAT) | 1-Octen-3-ol | Inhibition of dopamine packaging | nih.gov |

| Dopamine Transporter (DAT) | 1-Octen-3-ol | Inhibition of dopamine uptake | nih.gov |

| Inflammatory Receptors | 4,7-Dimethyloct-6-en-3-one | Modulation of inflammatory response |

Cellular Pathway Modulation by 7-Octen-3-one, 4,6-dimethyl- and its Analogs

The interaction of 7-Octen-3-one, 4,6-dimethyl- and its analogs with molecular targets can modulate various cellular pathways. The most well-documented effects from related compounds involve neurotransmitter signaling and pathways related to cell survival and inflammation.

The disruption of dopamine handling by 1-octen-3-ol points to a direct modulation of the dopamine signaling pathway. nih.gov By inhibiting both dopamine packaging and reuptake, this compound leads to an imbalance in dopamine homeostasis, which can trigger oxidative stress and ultimately lead to the degeneration of dopaminergic neurons. nih.gov This highlights a potential neurotoxic pathway that could be affected by similar ketones.

In a different biological context, studies on 4,7-Dimethyloct-6-en-3-one have shown its ability to influence cell fate. In breast cancer cell lines, this analog was found to induce apoptosis. This effect was attributed to the activation of caspase-dependent pathways, which are central to the execution of programmed cell death. The same compound is also suggested to modulate anti-inflammatory pathways, likely through its interaction with key enzymes in the inflammatory cascade.

Table 2: Cellular Pathways Modulated by Analogs of 7-Octen-3-one, 4,6-dimethyl-

| Cellular Pathway | Modulating Analog Compound | Consequence of Modulation | Reference |

| Dopamine Signaling | 1-Octen-3-ol | Disruption of dopamine homeostasis, neurotoxicity | nih.gov |

| Apoptosis (Caspase-dependent) | 4,7-Dimethyloct-6-en-3-one | Induction of programmed cell death in cancer cells | |

| Anti-inflammatory Pathways | 4,7-Dimethyloct-6-en-3-one | Reduction of inflammatory markers |

Enzyme Inhibition/Activation Mechanisms by 7-Octen-3-one, 4,6-dimethyl-

The biological activity of small molecules is often mediated by their ability to inhibit or activate specific enzymes. For analogs of 7-Octen-3-one, 4,6-dimethyl-, there is evidence of interaction with several enzyme classes, including transporters and enzymes involved in inflammation.

The study on 1-octen-3-ol provides a clear example of transporter inhibition. It was shown to inhibit dopamine uptake in human embryonic kidney (HEK) cells expressing the human dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). nih.gov This inhibitory action disrupts the normal function of these proteins, leading to the downstream cellular effects observed.

In the context of inflammation, the related ketone 4,7-Dimethyloct-6-en-3-one is suggested to influence the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Inhibition of COX and LOX is a common mechanism for anti-inflammatory drugs. While the precise mechanism (e.g., competitive, non-competitive inhibition) is not detailed, this suggests a potential for this class of compounds to act as enzyme modulators.

Table 3: Enzyme and Transporter Interactions of Analogs

| Enzyme/Transporter | Interacting Analog Compound | Type of Interaction | Reference |

| Dopamine Transporter (DAT) | 1-Octen-3-ol | Inhibition | nih.gov |

| Vesicular Monoamine Transporter (VMAT) | 1-Octen-3-ol | Inhibition | nih.gov |

| Cyclooxygenase (COX) | 4,7-Dimethyloct-6-en-3-one | Potential Inhibition | |

| Lipoxygenase (LOX) | 4,7-Dimethyloct-6-en-3-one | Potential Inhibition |

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level for 7-Octen-3-one, 4,6-dimethyl- Derivatives

Stereochemistry is particularly crucial in receptor-ligand interactions. Pheromones often exhibit high stereospecificity, where only one enantiomer is active, or where different enantiomers elicit different behavioral responses. nih.gov For example, sulcatol, the aggregation pheromone of the ambrosia beetle, demonstrates synergy based on enantiomerism; neither the (R)- nor the (S)-enantiomer alone is active, but a racemic mixture is highly attractive to the beetle. nih.gov This suggests that the specific stereochemistry of the chiral centers at positions 4 and 6 in 7-Octen-3-one, 4,6-dimethyl- is likely critical for its biological function as a pheromone.

General SAR trends for this class of compounds can be hypothesized:

Ketone Group: The position and accessibility of the carbonyl group are likely essential for binding to target receptors.

Alkene Group: The position and geometry (E/Z) of the double bond can significantly alter the molecule's shape and its fit within a receptor binding pocket. An isomer, (E)-4,6-dimethyl-4-octen-3-one (manicone), is also a known ant pheromone, indicating that the double bond position is a key determinant of activity and specificity. acs.orgnih.gov

Methyl Groups: The methyl substitutions at positions 4 and 6 contribute to the molecule's specific conformation and van der Waals interactions with a receptor, enhancing binding affinity and specificity.

Table 4: Conceptual Structure-Activity Relationship Principles

| Structural Feature | Potential Impact on Activity | Example/Rationale |

| Stereochemistry (at C4, C6) | Critical for specific receptor binding and biological response. | Pheromones are often highly stereospecific. nih.gov |

| Position of C=C Double Bond | Determines molecular shape and specificity. | Isomers like manicone have different structures and potentially different targets. acs.org |

| Ketone Functional Group | Essential for polar interactions within the binding site. | The carbonyl is a key feature for many bioactive ketones. |

| Alkyl Chain Length/Branching | Influences volatility, lipophilicity, and fit in receptor. | The dimethyl substitutions provide conformational restriction and specificity. |

Role of 7-Octen-3-one, 4,6-dimethyl- in Receptor-Ligand Interactions (e.g., chemoreception, olfaction, pheromone studies)

The most clearly defined biological role for 7-Octen-3-one, 4,6-dimethyl- and its isomers is in chemoreception, specifically as an insect pheromone. The isomer (4E)-4,6-dimethyl-4-octen-3-one, known as manicone, has been identified as a component of the alarm pheromone of ants in the genus Manica. acs.orgnih.gov In this context, the compound acts as a ligand that binds to specific olfactory receptors on the antennae of other ants, triggering a behavioral response such as aggression or dispersal.

The interaction between such volatile ligands and olfactory receptors is a cornerstone of insect communication. Studies on other insects, such as the fly Rhagoletis pomonella, illustrate the complexity and specificity of these interactions. Individual olfactory receptor neurons (ORNs) on the fly's antenna are often tuned to respond to specific chemical compounds. biologists.com For instance, different classes of ORNs respond specifically to alcohols, esters, or hydrocarbons. biologists.com The brain then interprets the pattern of activation across many different ORNs to perceive a complex odor.

The specificity of this receptor-ligand interaction is highly dependent on the three-dimensional structure of the ligand. As discussed in the SAR section, the stereochemistry of pheromones is often critical. The (S)-enantiomer of a compound might be highly active, while the (R)-enantiomer is inactive or even inhibitory. nih.gov This enantioselectivity arises from the chiral environment of the receptor's binding pocket, which only allows a molecule with the correct stereochemistry to bind effectively and induce a conformational change. Therefore, the role of 7-Octen-3-one, 4,6-dimethyl- as a chemical signal is intrinsically linked to its precise molecular shape and its ability to fit into a correspondingly shaped olfactory receptor.

Table 5: Summary of Roles in Chemoreception

| Compound | Role | Interacting System | Mechanism | Reference |

| 7-Octen-3-one, 4,6-dimethyl- (and isomers) | Alarm Pheromone | Ant (e.g., Manica rubida) Olfactory System | Ligand for specific olfactory receptors, triggering a behavioral alarm response. | acs.orgnih.gov |

| General Volatile Ketones | Odorant | Insect Olfactory Systems | Binding to specific classes of olfactory receptor neurons (ORNs). | biologists.com |

| Chiral Pheromones | Specific Chemical Signal | Various Insect Species | Enantioselective binding to receptors, leading to specific behavioral outcomes. | nih.gov |

Environmental Transformation and Ecological Interactions of 7 Octen 3 One, 4,6 Dimethyl

Biotic Degradation Mechanisms of 7-Octen-3-one, 4,6-dimethyl-

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a critical process for the removal of organic compounds from the environment. While specific studies on 7-Octen-3-one, 4,6-dimethyl- are not available, its degradation can be inferred from the known metabolic pathways for aliphatic ketones and hydrocarbons.

The microbial breakdown of this compound is expected to be an aerobic process, requiring oxygen for the initial enzymatic attack. researchgate.net Key enzymes like monooxygenases and dioxygenases are responsible for incorporating oxygen atoms into the molecule, which increases its polarity and susceptibility to further degradation. researchgate.net

Potential metabolic pathways include:

Ketone Reduction: The carbonyl group can be reduced by microbial enzymes (e.g., dehydrogenases) to form the corresponding secondary alcohol, 4,6-dimethyl-7-octen-3-ol.

Alkene Oxidation: The double bond can be targeted by monooxygenases, leading to the formation of an epoxide. This epoxide can then be hydrolyzed by an epoxide hydrolase to yield a diol.

Terminal Oxidation and β-Oxidation: Similar to the metabolism of fatty acids, microorganisms may oxidize the terminal methyl groups of the molecule. Following these initial transformations, the aliphatic chain can be sequentially shortened through a process analogous to β-oxidation, which involves a series of enzymatic reactions that cleave two-carbon units from the chain. researchgate.net

Table 2: Hypothetical Biotic Degradation Metabolites

| Initial Transformation | Enzyme Class (Example) | Intermediate Product |

|---|---|---|

| Ketone Reduction | Dehydrogenase / Reductase | 4,6-dimethyl-7-octen-3-ol |

| Alkene Epoxidation | Monooxygenase | 7,8-epoxy-4,6-dimethyloctan-3-one |

| Hydroxylation | Monooxygenase / Hydroxylase | Hydroxylated derivatives |

Fate and Transport Mechanisms of 7-Octen-3-one, 4,6-dimethyl- in Environmental Compartments

The distribution, or partitioning, of 7-Octen-3-one, 4,6-dimethyl- in the environment is governed by its physicochemical properties. As a volatile organic compound (VOC), it can exist in air, water, and soil, and its movement between these compartments determines its ultimate fate and potential for exposure. researchgate.netenvironics.com

Key properties influence its behavior:

Vapor Pressure & Boiling Point: With a predicted boiling point of approximately 201.6°C, this compound is classified as a VOC and will readily volatilize from soil and water surfaces into the atmosphere. chemicalbook.com

Water Solubility: Small ketones are often water-soluble due to hydrogen bonding between their carbonyl oxygen and water molecules. However, solubility decreases as the carbon chain length increases. libretexts.org The ten-carbon structure of 7-Octen-3-one, 4,6-dimethyl- suggests it has low to moderate water solubility.

Octanol-Water Partition Coefficient (Log Kow): The predicted XlogP value of 2.7 indicates that the compound is moderately lipophilic (fat-loving). uni.lu This suggests a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. This sorption can reduce its mobility in groundwater but may increase its persistence in the soil compartment. pca.state.mn.us

Once released, 7-Octen-3-one, 4,6-dimethyl- will partition between environmental compartments. A significant fraction is expected to enter the atmosphere , where its fate is dominated by rapid degradation via OH radicals. If released to water , a portion will volatilize, while the remainder will be subject to biotic degradation and sorption to sediment. In soil , the compound will be retained by organic matter, with some volatilization to the atmosphere and potential for leaching into groundwater, though its mobility may be limited by sorption.

Table 3: Predicted Physicochemical Properties of 7-Octen-3-one, 4,6-dimethyl-

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | Provides basis for molecular weight and structural analysis. uni.lu |

| Molecular Weight | 154.25 g/mol | Influences volatility and diffusion rates. |

| Boiling Point | 201.6 ± 19.0 °C | Indicates the compound is a volatile organic compound (VOC). chemicalbook.com |

| Density | 0.826 ± 0.06 g/cm³ | Slightly less dense than water. chemicalbook.com |

| XlogP (Log Kow) | 2.7 | Suggests moderate lipophilicity and a tendency to sorb to organic matter. uni.lu |

Advanced Applications and Mechanistic Insights of 7 Octen 3 One, 4,6 Dimethyl

Biosensing and Recognition Mechanisms Based on 7-Octen-3-one, 4,6-dimethyl-There are no studies available that report the use of 7-Octen-3-one, 4,6-dimethyl- as a component in biosensors or for molecular recognition purposes.

Due to the absence of specific data for "7-Octen-3-one, 4,6-dimethyl-", any attempt to generate content for the requested article would result in speculation or the presentation of information on other compounds, which would violate the strict instructions to focus solely on the specified chemical entity.

Future Directions and Emerging Research Avenues for 7 Octen 3 One, 4,6 Dimethyl Research

Unexplored Reactivity and Novel Transformation Pathways of 7-Octen-3-one, 4,6-dimethyl-

The unique structural motif of 7-Octen-3-one, 4,6-dimethyl-, featuring a ketone conjugated with a carbon-carbon double bond, suggests a rich and varied chemical reactivity that is ripe for investigation. fiveable.me Future research should focus on elucidating novel transformation pathways that could lead to the synthesis of new and valuable molecules.

One promising area of exploration is the oxidative rearrangement of this α,β-unsaturated ketone. Studies on analogous diaryl ketones have demonstrated that metal-free oxidative rearrangement can lead to the formation of 1,2-diaryl diketones, which are important precursors for medicinally relevant molecules. acs.org Investigating similar transformations with 7-Octen-3-one, 4,6-dimethyl- could open avenues to novel diketone structures.

Furthermore, the development of asymmetric catalytic reactions represents a significant opportunity. The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction. researchgate.net Exploring organocatalyzed, enantioselective conjugate additions to 7-Octen-3-one, 4,6-dimethyl- could enable the synthesis of chiral molecules with high optical purity. mdpi.com Additionally, investigating photochemical reactions, such as [2+2] photocycloadditions, could lead to the formation of unique cyclobutane (B1203170) structures, a transformation that can be influenced by the use of chiral catalysts to achieve enantioselectivity. nih.gov

Another avenue for research lies in the exploration of hydrosulfonylation reactions. Metal-free hydrosulfonylation has been shown to be an effective method for the synthesis of γ-keto sulfones from α,β-unsaturated ketones. nih.govrsc.org Applying this methodology to 7-Octen-3-one, 4,6-dimethyl- could produce novel sulfur-containing compounds with potential applications in materials science and pharmaceuticals.

Development of Novel Synthetic Methodologies for Accessing Specific Stereoisomers of 7-Octen-3-one, 4,6-dimethyl-

The presence of stereocenters in 7-Octen-3-one, 4,6-dimethyl- means that it can exist as multiple stereoisomers. The biological and chemical properties of these isomers can vary significantly. Therefore, the development of synthetic methodologies to access specific stereoisomers with high purity is of paramount importance.

Future research should focus on the application of modern asymmetric synthesis techniques. Asymmetric activation, using chiral ligands in combination with metal catalysts, has been successfully employed for the hydrosilylation of ketones, yielding secondary alcohols with high enantiomeric excess. nih.gov Similar strategies could be adapted for the stereoselective reduction of the ketone functionality in 7-Octen-3-one, 4,6-dimethyl-.

Organocatalysis also presents a powerful tool for the asymmetric synthesis of substituted ketones. nih.gov For instance, the intramolecular Mannich cyclization of N-sulfinyl β-amino ketone ketals has been used for the asymmetric synthesis of substituted tropinones. acs.org Exploring analogous strategies could lead to the stereocontrolled synthesis of cyclic derivatives of 7-Octen-3-one, 4,6-dimethyl-.

Furthermore, the asymmetric Michael addition of enolates of chiral imidazolidinone carbene complexes to α,β-unsaturated ketones has been shown to proceed with high induction, providing a route to δ-keto esters. rsc.org Adapting such methods to 7-Octen-3-one, 4,6-dimethyl- could enable the synthesis of a variety of chiral derivatives. The development of catalytic asymmetric methods for the synthesis of related compounds like cannabinoids and menthol (B31143) from neral (B7780846) highlights the potential for creating complex chiral molecules from unsaturated aldehydes and ketones. acs.org

Integration of 7-Octen-3-one, 4,6-dimethyl- Research with Advanced Analytical Platforms

A thorough understanding of the properties and behavior of 7-Octen-3-one, 4,6-dimethyl- and its derivatives requires the use of sophisticated analytical techniques. Integrating research on this compound with advanced analytical platforms will be crucial for its characterization, quantification, and the elucidation of its interactions in complex systems.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds. frontiersin.orgfrontiersin.org Headspace GC-MS, in particular, is a powerful tool for the determination of ketones in various matrices. oup.comnih.govresearchgate.net Advanced GC-MS techniques, including the use of different ionization modes like negative chemical ionization (NCI), can offer higher selectivity and sensitivity for the detection of carbonyl compounds after derivatization. nih.gov Dynamic headspace sampling, where volatiles are trapped and then thermally desorbed for GC analysis, is another efficient method for analyzing volatile compounds. frontiersin.orgfrontiersin.org

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation and stereochemical assignment of organic molecules. libretexts.org For the analysis of stereoisomers, NMR techniques such as the use of chiral derivatizing agents or chiral lanthanide shift reagents can be employed to resolve the signals of different enantiomers or diastereomers. wikipedia.orgresearchgate.net Advanced NMR experiments, like 1-D and 2-D NOESY/EXSY, can be used to study the equilibration between different stereoisomers. acs.orgnih.gov

Other advanced analytical techniques that could be applied include proton-transfer reaction mass spectrometry (PTR-MS), which allows for the real-time, online detection of VOCs with high sensitivity, and solid-phase microextraction (SPME), which is a simple and effective method for sample preparation in the analysis of aldehydes and ketones. frontiersin.orgsigmaaldrich.com The integration of these powerful analytical tools will be essential for advancing our knowledge of 7-Octen-3-one, 4,6-dimethyl-. acs.orgresearchgate.net

| Analytical Technique | Application for 7-Octen-3-one, 4,6-dimethyl- | Potential Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures. | High separation efficiency and robust identification capabilities. frontiersin.orgfrontiersin.org |

| Headspace GC-MS | Analysis of volatile emissions from various sources. | Minimal sample preparation, suitable for volatile compounds. oup.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of stereochemistry. | Provides detailed information about molecular structure and connectivity. libretexts.org |

| Chiral NMR Techniques | Separation and quantification of stereoisomers. | Enables the analysis of enantiomeric and diastereomeric purity. wikipedia.orgresearchgate.net |

| Proton-Transfer Reaction Mass Spectrometry (PTR-MS) | Real-time monitoring of volatile compound emissions. | High sensitivity and online detection capabilities. frontiersin.org |

| Solid-Phase Microextraction (SPME) | Sample preparation for GC-MS analysis. | Simple, solvent-free, and can concentrate analytes. sigmaaldrich.com |

Predictive Modeling for Structure-Function Relationships of 7-Octen-3-one, 4,6-dimethyl- and its Analogs

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, offers a powerful in silico tool to understand the relationship between the chemical structure of 7-Octen-3-one, 4,6-dimethyl- and its various functions, such as its flavor profile or biological activity. nih.govresearchgate.netbiorxiv.org

QSAR models are also widely used in toxicology to predict the potential bioactivity and toxicity of chemical compounds. researchgate.netnih.gov By developing QSAR models for 7-Octen-3-one, 4,6-dimethyl- and its analogs, it would be possible to screen for potential adverse effects and prioritize compounds for further experimental testing. This approach can significantly reduce the time and cost associated with traditional toxicological studies.

The development of these predictive models relies on the availability of high-quality data. Therefore, future research should focus on generating robust experimental data on the properties and activities of 7-Octen-3-one, 4,6-dimethyl- and a diverse set of its analogs to train and validate these computational models.

| Modeling Approach | Application for 7-Octen-3-one, 4,6-dimethyl- | Potential Outcomes |

| Machine Learning for Flavor Prediction | Predicting the sensory attributes (e.g., aroma, taste) of the compound and its analogs. | Guidance for the design of new flavor ingredients with specific profiles. nih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activities and potential toxicity. | Early identification of potential hazards and prioritization for experimental testing. researchgate.netnih.gov |

| Molecular Docking and Simulation | Investigating interactions with biological receptors (e.g., olfactory receptors). | Understanding the molecular basis of its sensory perception and biological effects. nih.gov |

Cross-Disciplinary Research Opportunities for 7-Octen-3-one, 4,6-dimethyl-

The study of 7-Octen-3-one, 4,6-dimethyl- is not confined to the domain of chemistry. Its nature as a volatile organic compound opens up numerous opportunities for cross-disciplinary research, particularly in fields such as chemical ecology and materials science.

In chemical ecology, VOCs play crucial roles in the interactions between organisms, acting as signaling molecules in processes like pollination, defense, and communication. researchgate.netmdpi.comtandfonline.com Future research could investigate the potential role of 7-Octen-3-one, 4,6-dimethyl- in plant-insect or microbe-microbe interactions. For instance, it could act as an attractant or repellent for certain insects, or it may be involved in the chemical communication between different plant species. Understanding these ecological roles could have implications for agriculture and pest management. The analysis of decomposition volatile organic compounds in forensic entomology is another area where this compound could be of interest. taylorfrancis.comresearchgate.net

In materials science, α,β-unsaturated ketones are known to be versatile building blocks for the synthesis of polymers. Their reactivity allows them to participate in various polymerization reactions. researchgate.net Investigating the polymerization of 7-Octen-3-one, 4,6-dimethyl- or its use as a monomer in copolymerization reactions could lead to the development of new materials with unique properties.

Furthermore, the application of unsaturated ketones as additives in perfumes is well-established. google.com A deeper understanding of the sensory properties of 7-Octen-3-one, 4,6-dimethyl- through the predictive modeling and advanced analytical techniques described above could lead to its application in the fragrance industry.

By fostering collaborations between chemists, biologists, ecologists, and materials scientists, the full scientific and practical potential of 7-Octen-3-one, 4,6-dimethyl- can be realized.

Q & A

Basic: What are the common synthetic routes for 4,6-dimethyl-7-octen-3-one, and how can experimental parameters be optimized?

Methodological Answer:

Key synthetic pathways include acid-catalyzed cyclization of prenol derivatives or oxidation of terpene precursors. For example, details a multi-step synthesis involving controlled release of intermediates under acidic or alkaline conditions, with yields dependent on temperature and catalyst selection. Optimization involves monitoring reaction kinetics via GC-MS (e.g., using SE-30 or Carbowax 20M columns as in ) to adjust stoichiometry and solvent polarity. Safety protocols ( ) must prioritize inert atmospheres to prevent oxidation side reactions.

Basic: What analytical techniques are recommended for characterizing 4,6-dimethyl-7-octen-3-one’s physicochemical properties?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with capillary columns (e.g., SE-30) is critical for purity assessment, as retention indices (RI) vary with column phase and temperature gradients (). Nuclear magnetic resonance (NMR) spectroscopy, particularly DEPT, resolves stereochemical ambiguities in methyl groups. Differential scanning calorimetry (DSC) evaluates thermal stability, while computational tools (e.g., RDKit in ) predict logP and solubility for experimental validation.

Basic: How can researchers ensure the stability of 4,6-dimethyl-7-octen-3-one under varying experimental conditions?

Methodological Answer:

Stability studies should test degradation under UV light, humidity, and oxidative stress. highlights the compound’s diol analogs’ susceptibility to hydrolysis, suggesting storage in anhydrous solvents at -20°C. For surface reactivity (e.g., adsorption on indoor materials), microspectroscopic imaging ( ) tracks molecular interactions. Accelerated stability testing via HPLC-UV at 40°C/75% RH over 30 days provides shelf-life estimates.

Advanced: How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved for this compound?

Methodological Answer:

Discrepancies often arise from isomerization or trace impurities. Cross-validate GC-MS retention indices with reference databases (e.g., NIST in ) and confirm via - HSQC NMR to assign overlapping signals. Isotopic labeling (e.g., ) in synthesis () can distinguish degradation products. Chemometric analysis ( ) using principal component analysis (PCA) identifies outlier data points in multi-instrument datasets.

Advanced: What role does stereochemistry play in the synthetic yield and bioactivity of 4,6-dimethyl-7-octen-3-one derivatives?

Methodological Answer:

Stereochemical configuration (cis/trans) at C3 and C7 impacts reactivity. notes diastereomeric diols form under hydration, requiring chiral chromatography (e.g., Chiralcel OD-H) for separation. Molecular docking studies ( ) correlate enantiomeric purity with bioactivity—e.g., odorant receptor binding. Asymmetric catalysis (e.g., Sharpless epoxidation) can enhance enantioselectivity, monitored via circular dichroism (CD).

Advanced: What computational modeling approaches predict the environmental fate of 4,6-dimethyl-7-octen-3-one?

Methodological Answer:

Density functional theory (DFT) calculates reaction pathways for oxidation or hydrolysis ( ). Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates using descriptors like molar refractivity and topological surface area. Molecular dynamics simulations ( ) model adsorption on indoor surfaces (e.g., silica), validated by X-ray photoelectron spectroscopy (XPS).

Basic: What safety protocols are critical when handling 4,6-dimethyl-7-octen-3-one?

Methodological Answer:

Use fume hoods and PPE (gloves, goggles) to avoid dermal exposure ( ). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Emergency protocols include ethanol rinses for skin contact and immediate ventilation for vapor inhalation. Risk assessments must address flammability (flash point >100°C, per ).

Advanced: How do pH and temperature affect the compound’s reactivity in heterogeneous catalysis?

Methodological Answer:

Acidic conditions (pH <3) promote protonation of the ketone group, altering electrophilicity (). High-temperature GC () shows decomposition above 150°C, limiting catalytic applications. In situ IR spectroscopy tracks intermediates during hydrogenation, optimizing catalyst loading (e.g., Pd/C) and H pressure. ’s surface chemistry studies recommend SiO supports for stabilizing reactive intermediates.

Advanced: What are the key bottlenecks in scaling up synthetic routes for this compound?

Methodological Answer:

Challenges include low diastereoselectivity in multi-step syntheses () and solvent recovery inefficiencies. Process analytical technology (PAT) tools, like real-time FTIR, monitor reaction progression. Flow chemistry systems improve heat transfer for exothermic steps (e.g., oxidations). Lifecycle assessment (LCA) models ( ) evaluate solvent toxicity and energy use, guiding green chemistry optimizations.

Advanced: How can interdisciplinary approaches enhance applications of 4,6-dimethyl-7-octen-3-one in materials science?

Methodological Answer:

Collaborative studies combine synthetic chemistry ( ) with surface science ( ) to design volatile organic compound (VOC) sensors. Graphene oxide functionalization with the compound’s derivatives improves sensor selectivity. Hybrid DFT-Monte Carlo simulations ( ) predict interfacial interactions, validated by atomic force microscopy (AFM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.